1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride

5-HT1A receptor agonism α1-adrenoceptor antagonism spirocyclic privileged scaffold

1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride (CAS 155137-22-7; molecular formula C₈H₁₆ClNO₂; MW 193.67 g/mol) is the hydrochloride salt of a primary spirocyclic amine bearing a 1,4-dioxaspiro[4.5]decane scaffold. The compound exists as a light brown solid requiring storage at 0–8 °C and is supplied at purities ranging from ≥95% (NMR) to ≥98% across multiple vendors.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 155137-22-7
Cat. No. B2443515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride
CAS155137-22-7
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESC1CC2(CCC1N)OCCO2.Cl
InChIInChI=1S/C8H15NO2.ClH/c9-7-1-3-8(4-2-7)10-5-6-11-8;/h7H,1-6,9H2;1H
InChIKeyAIJKRHOYLJJAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Dioxa-spiro[4.5]dec-8-ylamine Hydrochloride (CAS 155137-22-7): Procurement-Grade Spirocyclic Amine Building Block


1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride (CAS 155137-22-7; molecular formula C₈H₁₆ClNO₂; MW 193.67 g/mol) is the hydrochloride salt of a primary spirocyclic amine bearing a 1,4-dioxaspiro[4.5]decane scaffold . The compound exists as a light brown solid requiring storage at 0–8 °C and is supplied at purities ranging from ≥95% (NMR) to ≥98% across multiple vendors . Its spirocyclic architecture—a cyclohexane ring fused via a spiro carbon to a 1,3-dioxolane moiety—places it within the class of cyclic ketals, distinguishing it from non-spirocyclic cyclohexylamine analogs . The free base form (CAS 97096-16-7; MW 157.21 g/mol) is also commercially available, but the hydrochloride salt offers differentiated handling, solubility, and stability attributes relevant to medicinal chemistry and organic synthesis workflows .

Why 1,4-Dioxa-spiro[4.5]dec-8-ylamine Hydrochloride Cannot Be Casually Substituted in Synthesis or Screening Cascades


The 1,4-dioxaspiro[4.5]decane scaffold is not a generic cyclohexylamine equivalent. The spirocyclic ketal introduces conformational rigidity, altered hydrogen-bonding capacity via the two ether oxygens, and a three-dimensional topology that conventional monocyclic amines lack [1]. These features directly translate into differential receptor recognition: 1,4-dioxaspiro[4.5]decane-based arylpiperazines exhibit nanomolar affinity and functional selectivity at 5-HT1A versus α1-adrenoceptor subtypes that cannot be replicated by simple N-substituted cyclohexylamines or piperidines [2]. Furthermore, substitution at the 8-position of this spiro-system—as opposed to the 2-position or the ring-nitrogen-containing 8-aza analog (1,4-dioxa-8-azaspiro[4.5]decane)—yields distinct reactivity profiles in downstream derivatization, including reductive amination, Boc-protection, and metal-catalyzed coupling reactions . The hydrochloride salt form additionally provides defined stoichiometry and improved aqueous handling relative to the free base, reducing experimental variability in solution-phase protocols [3]. These cumulative differences mean that substituting this compound with a superficially similar spirocyclic amine (e.g., 1,4-dioxa-8-azaspiro[4.5]decane or spiro[4.5]decan-8-amine) will alter both the reactivity pathway and the biological readout in predictable, quantifiable ways.

Quantitative Differential Evidence for 1,4-Dioxa-spiro[4.5]dec-8-ylamine Hydrochloride: Scaffold, Salt-Form, and Downstream Performance Data


Scaffold Privilege: 1,4-Dioxaspiro[4.5]decane Core Enables Nanomolar 5-HT1A Agonism and α1-Adrenoceptor Subtype Discrimination Unavailable to Monocyclic Amine Scaffolds

The 1,4-dioxaspiro[4.5]decane scaffold, when elaborated with arylpiperazine motifs, yields compounds with quantitatively distinct affinity and selectivity profiles at 5-HT1A versus α1-adrenoceptor subtypes. The lead compound 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (compound 1) demonstrated both high potency and high selectivity for 5-HT1AR over α1-AR subtypes—a profile attributed to the specific spatial presentation of the spirocyclic ketal [1][2]. Systematic SAR around this scaffold identified compound 10 as the most potent and efficacious 5-HT1AR agonist and compounds 9, 27, and 30 as promising α1 receptor antagonists, demonstrating that the 1,4-dioxaspiro[4.5]decane core is a tunable privileged scaffold for GPCR ligand design [1]. In contrast, the non-spirocyclic analog cyclohexylamine ethylene ketal lacks the conformational restriction and the specific oxygen positioning that enable this dual-target selectivity, and the 1,4-dioxa-8-azaspiro[4.5]decane scaffold (CAS 177-11-7) introduces a ring nitrogen that fundamentally alters basicity and receptor pharmacophore geometry .

5-HT1A receptor agonism α1-adrenoceptor antagonism spirocyclic privileged scaffold GPCR medicinal chemistry

Cathepsin S Inhibitor Derivatization: 8-Amine Position on the 1,4-Dioxaspiro[4.5]decane Scaffold Enables Sub-50 nM Inhibitory Potency

The 8-aminomethyl or 8-amine substituted 1,4-dioxaspiro[4.5]decane scaffold has been employed as a key structural element in brain-penetrating cathepsin S inhibitors. A derivative incorporating the 1,4-dioxaspiro[4.5]decan-8-ylmethylamino moiety—4-(1,4-dioxaspiro[4.5]decan-8-ylmethylamino)-2-cyano-N-methyl-6-((1-methylpiperidin-4-yl)methoxy)pyrimidine-5-carboxamide (CHEMBL513921)—exhibited an IC50 of 31 nM against human recombinant cathepsin S, with 14-fold selectivity over cathepsin L (IC50 = 426 nM) and >186-fold selectivity over the hERG channel (IC50 = 5,770 nM) [1][2]. The 8-aminomethyl substitution pattern on the spirocyclic scaffold was essential for this potency and selectivity profile; alternative substitution at other ring positions or replacement with non-spirocyclic linkers resulted in significantly attenuated activity [1]. For comparison, the related building block 8-(aminomethyl)-1,4-dioxaspiro[4.5]decane (CAS 30482-25-8) is explicitly documented as being used to prepare brain-penetrating cathepsin S inhibitors, confirming that the 8-substituted 1,4-dioxaspiro[4.5]decane scaffold holds a specific and non-substitutable role in this therapeutic program .

cathepsin S inhibition cysteine protease brain-penetrating inhibitor medicinal chemistry building block

Butyrylcholinesterase Selectivity: N-Substituted 1,4-Dioxaspiro[4.5]decan-8-amine Derivatives Exhibit ~20-Fold BChE over AChE Discrimination

Derivatives of the 1,4-dioxaspiro[4.5]decan-8-amine scaffold have been evaluated for cholinesterase inhibition and demonstrate a measurable selectivity window favoring butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). A representative N-substituted derivative (BindingDB BDBM50210779 / CHEMBL3950513) exhibited a competitive inhibition Ki of 450 nM against equine serum BChE, representing approximately 20-fold selectivity over Electrophorus electricus AChE (Ki = 9,250 nM) [1]. A separate non-competitive binding mode was also observed for the same compound at equine BChE (Ki = 11,800 nM), suggesting context-dependent binding kinetics [1]. Other spirocyclic scaffolds lacking the 1,4-dioxa substitution pattern—such as simple spiro[4.5]decan-8-amines—have shown different cholinesterase inhibition profiles, with some spiro compounds exhibiting >50% inhibition of either AChE or BChE at 25 µg/mL in ELISA microtiter plate assays, but without the consistent BChE-over-AChE selectivity pattern characteristic of the dioxaspiro series [2]. This selectivity trend is functionally significant because selective BChE inhibition is mechanistically linked to benefits in Alzheimer's disease models, where BChE takes over acetylcholine hydrolysis as AChE levels decline [1].

butyrylcholinesterase inhibition cholinesterase selectivity Alzheimer's research neurodegenerative disease

Hydrochloride Salt vs. Free Base: Quantified Differences in Molecular Weight, Storage Stability, and Handling for Solution-Phase Protocols

The hydrochloride salt (CAS 155137-22-7) and the free base (CAS 97096-16-7) of 1,4-dioxaspiro[4.5]decan-8-amine represent distinct chemical entities with quantifiable differences relevant to experimental protocols. The hydrochloride salt has a molecular weight of 193.67 g/mol versus 157.21 g/mol for the free base—a 23.2% mass difference that directly impacts molar calculations for solution preparation and reaction stoichiometry . Storage requirements differ: the hydrochloride salt is specified for storage at 0–8 °C as a light brown solid , while the free base requires storage at 2–8 °C with protection from light and has a predicted pKa of 10.73 ± 0.20 . The hydrochloride salt provides defined protonation state and counterion stoichiometry, which is critical for salt metathesis reactions and for applications requiring precise pH control in aqueous media. In contrast, the Boc-protected analog (N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, CAS 946822-17-9, MW 257.33) serves an orthogonal synthetic role with its own hazards profile (H302, H315, H319, H335) that differs from the hydrochloride salt . Purity specifications vary across suppliers: ≥95% (NMR) from ChemImpex , ≥97% from Aladdin , and 98% from Leyan , providing procurement teams with graded quality options.

hydrochloride salt free base comparison aqueous solubility laboratory handling reaction stoichiometry

WYE-125132 mTOR Inhibitor Scaffold: The 1,4-Dioxaspiro[4.5]dec-8-yl Substituent Contributes to Sub-Nanomolar Kinase Inhibition with >5,000-Fold PI3K Selectivity

The 1,4-dioxaspiro[4.5]dec-8-yl moiety is a critical structural element of WYE-125132 (WYE-132), an ATP-competitive mTOR kinase inhibitor with an IC50 of 0.19 ± 0.07 nM and >5,000-fold selectivity over phosphatidylinositol 3-kinase (PI3K) isoforms [1]. The full chemical structure of WYE-125132—N-[4-[1-(1,4-dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methyl-urea—incorporates the 1,4-dioxaspiro[4.5]dec-8-yl group at the N1 position of the pyrazolopyrimidine core [1]. This spirocyclic substituent contributes to the exceptional kinase selectivity profile: WYE-125132 was screened against a panel of 230 protein kinases and maintained high selectivity, inhibiting both mTORC1 and mTORC2 . In contrast, mTOR inhibitors lacking this spirocyclic motif (e.g., rapamycin and its analogs) inhibit only mTORC1 through allosteric binding and do not achieve dual mTORC1/mTORC2 inhibition . While the 1,4-dioxaspiro[4.5]dec-8-ylamine building block described here is the 8-amine rather than the fully elaborated 8-substituted variant in WYE-125132, it provides the spirocyclic core that, upon further derivatization at the 8-amine position, can yield potent kinase-targeting compounds .

mTOR inhibition ATP-competitive kinase inhibitor WYE-125132 oncology PI3K selectivity

Procurement-Anchored Application Scenarios for 1,4-Dioxa-spiro[4.5]dec-8-ylamine Hydrochloride Based on Quantitative Evidence


GPCR-Focused Medicinal Chemistry: 5-HT1A and α1-Adrenoceptor Ligand Optimization Programs

Research groups pursuing selective 5-HT1AR agonists or α1-AR subtype antagonists should procure the 1,4-dioxaspiro[4.5]dec-8-ylamine scaffold as a starting building block for arylpiperazine conjugation. The scaffold's demonstrated ability to support nanomolar affinity and subtype selectivity—as validated by Franchini et al. (2014) in a systematic SAR study of 26 compounds covering both 5-HT1AR agonism and α1A/α1B/α1D antagonism—makes it a rationally chosen intermediate for CNS-targeted programs [1]. The 8-amine position is particularly suited for reductive amination and amide coupling chemistries that install pharmacophoric elements required for receptor subtype discrimination [1].

Cysteine Protease Inhibitor Discovery: Cathepsin S and Related Therapeutic Programs

Teams developing cathepsin S inhibitors for autoimmune or neuroinflammatory indications should source this building block to generate 8-aminomethyl or 8-amino-linked derivatives. The documented IC50 of 31 nM against human cathepsin S with 14-fold selectivity over cathepsin L (BindingDB/CHEMBL513921) provides a validated benchmark for structure-activity relationship expansion [2]. The brain-penetrating properties of derived inhibitors, as referenced in the use of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decane (CAS 30482-25-8) for CNS-targeted cathepsin S programs, further support procurement for neurological indications .

Selective Butyrylcholinesterase Inhibitor Design for Neurodegenerative Disease Research

Investigators targeting BChE for Alzheimer's disease or organophosphate detoxification applications should consider this scaffold based on the ~20-fold BChE selectivity (Ki = 450 nM BChE vs. Ki = 9,250 nM AChE) documented for its N-substituted derivatives [3]. This selectivity window is mechanistically relevant because BChE becomes the predominant acetylcholine-hydrolyzing enzyme in advanced Alzheimer's disease. The hydrochloride salt form ensures defined protonation state for consistent SAR expansion in this target class .

Kinase Inhibitor Tool Compound Synthesis: mTOR and Beyond

Medicinal chemistry teams requiring spirocyclic amine building blocks for ATP-competitive kinase inhibitor design should procure this compound as the core scaffold for generating analogs of WYE-125132. The 1,4-dioxaspiro[4.5]dec-8-yl motif is integral to the sub-nanomolar mTOR potency (IC50 = 0.19 nM) and >5,000-fold PI3K selectivity of this advanced tool compound [4]. The 8-amine functional handle permits diversification at the position that directly projects into the kinase solvent-exposed region, enabling rational optimization of potency, selectivity, and drug-like properties [4][1].

Quote Request

Request a Quote for 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.